2,6-Dimethylocta-2,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
116668-48-5 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2,6-dimethylocta-2,5-diene |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
LQJJRPLOVQYMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC=C(C)C)C |
Origin of Product |
United States |
Role of Terpene Synthases in Diene Formation
The structural diversity of monoterpenes arises from the catalytic action of terpene synthases (TPS). These enzymes convert the common precursor, geranyl pyrophosphate (GPP), into a vast array of cyclic and acyclic products. The formation of an acyclic diene like 2,6-Dimethylocta-2,5-diene is a direct result of the specific catalytic mechanism of a particular TPS enzyme, which avoids the complex carbocation rearrangements and cyclizations typical for the synthesis of cyclic monoterpenes.
The catalytic process begins when GPP enters the active site of the TPS enzyme. The reaction is initiated by the enzyme-assisted cleavage of the pyrophosphate (OPP) group from GPP. This step is metal-dependent, typically requiring Mg²⁺ or Mn²⁺ as a cofactor to stabilize the departing diphosphate (B83284) anion. The removal of the pyrophosphate group generates a highly reactive allylic carbocation, the geranyl cation .
The fate of this geranyl cation is determined entirely by the topology of the enzyme's active site. For the formation of this compound, the reaction cascade is relatively simple compared to cyclic terpene formation:
Ionization: GPP → Geranyl cation + PPi
Termination by Deprotonation: The geranyl cation is stabilized within the active site until a base (often an amino acid residue or an enzyme-coordinated water molecule) abstracts a proton. The formation of this compound requires a specific deprotonation from the C5 position of the geranyl cation intermediate. This quenches the positive charge and establishes the new double bond between C5 and C6.
Research has shown that many TPS enzymes exhibit "product promiscuity," meaning a single enzyme can produce a mixture of several terpenes from the GPP substrate. The final product profile, including the relative abundance of this compound, is a function of the subtle energetic landscape of the active site, which dictates the preferred carbocation intermediates and deprotonation routes. For instance, a TPS might primarily produce β-myrcene (via deprotonation at C1) or (E)-β-ocimene (via deprotonation at C7), while producing this compound as a minor product. The specific amino acid residues that shape the active site and act as the catalytic base are crucial in controlling this product specificity.
Table 2 provides examples of characterized terpene synthases that produce acyclic monoterpenes, illustrating the typical product complexity from a single enzyme.
Table 2: Product Profiles of Selected Acyclic Monoterpene Synthases
| Terpene Synthase (TPS) | Source Organism | Substrate | Product Profile (Illustrative Examples) | Reference |
| (E)-β-ocimene synthase | Arabidopsis thaliana | GPP | (E)-β-ocimene (major), β-myrcene, other acyclic monoterpenes (minor) | Fäldt, J., et al. (2003). Planta. |
| Myrcene synthase | Picea abies (Norway Spruce) | GPP | β-myrcene (major), (E)-β-ocimene, other acyclic monoterpenes (minor) | Bohlmann, J., et al. (1998). PNAS. |
| VvTPS04 | Vitis vinifera (Grapevine) | GPP | (E)-β-ocimene, α-terpinolene, linalool (B1675412), other acyclic/cyclic monoterpenes | Martin, D. M., et al. (2010). The Plant Cell. |
While specific synthases dedicated solely to producing this compound are not extensively characterized, its formation is mechanistically consistent with the known functions of acyclic TPS enzymes. Its presence in an essential oil is a direct fingerprint of the specific TPS enzymes expressed by that organism.
Synthetic Strategies and Methodologies for 2,6 Dimethylocta 2,5 Diene and Its Derivatives
Total Synthesis Approaches to 2,6-Dimethylocta-2,5-diene Core Structure
While a dedicated total synthesis of the parent this compound is not extensively documented as a standalone target in the literature, its core structure is accessible through methods commonly employed for the synthesis of terpenoids and related acyclic polyenes. A prominent strategy involves the dimerization of isoprene (B109036) (2-methyl-1,3-butadiene), which can lead to a mixture of C10 isomers, including structures related to this compound. The regioselectivity of this dimerization is highly dependent on the catalyst and reaction conditions employed. For instance, nickel-based catalysts have been utilized in the cyclodimerization of isoprene, and subsequent rearrangement or fragmentation of the resulting cyclic dimers could potentially yield the desired acyclic diene. nih.govchemrxiv.org
Another conceptual approach to the this compound scaffold involves the sequential construction of the carbon backbone through the coupling of smaller C5 units or other suitable building blocks. This could be achieved using well-established carbon-carbon bond-forming reactions, as will be discussed in subsequent sections.
Directed Synthesis of Specific Isomers and Stereoisomers
The directed synthesis of specific isomers and stereoisomers of this compound requires precise control over the geometry of the two double bonds. Olefination reactions such as the Wittig reaction and the Julia olefination are powerful tools for achieving such stereocontrol.
The Wittig reaction , which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. masterorganicchemistry.comlibretexts.orgpressbooks.pub To synthesize a specific isomer of this compound, one could envision a retrosynthetic disconnection that breaks the molecule into two fragments, for example, a C5 carbonyl compound and a C5 phosphonium ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
The Julia-Kocienski olefination , a modified version of the Julia olefination, offers excellent (E)-selectivity in alkene synthesis. nih.govoregonstate.eduorganic-chemistry.org This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound. By carefully selecting the appropriate sulfone and carbonyl precursors, it is possible to construct the this compound skeleton with a high degree of control over the double bond geometry.
Formation of Carbon-Carbon Bonds in this compound Scaffolds
The construction of the ten-carbon backbone of this compound relies on the formation of key carbon-carbon bonds. Several classical and modern organometallic reactions are applicable for this purpose.
Grignard reagents, with their general formula RMgX, are potent nucleophiles widely used for forming carbon-carbon bonds. researchgate.net The synthesis of the this compound skeleton can be envisioned through the reaction of a suitable Grignard reagent with an appropriate electrophile. For instance, a C5 Grignard reagent could react with a C5 alkyl halide or another electrophilic C5 species. The versatility of Grignard reagents allows for their preparation from a variety of alkyl and vinyl halides, offering multiple disconnection points for the target molecule.
For the synthesis of aryl-substituted derivatives of this compound, the Friedel-Crafts alkylation is a powerful method. wikipedia.orgmt.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org An appropriately functionalized 2,6-dimethyloctadienyl halide or alcohol (which can be converted to an electrophile in situ) could be used to alkylate an aromatic compound, thereby introducing the diene scaffold onto an aromatic ring. It is important to note that carbocation rearrangements can be a potential side reaction in Friedel-Crafts alkylations, and reaction conditions must be carefully controlled to achieve the desired product.
A general scheme for this reaction is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Aromatic Ring (e.g., Benzene) | 2,6-Dimethyloctadienyl Halide | Lewis Acid (e.g., AlCl₃) | Aryl-substituted this compound |
The cross-dimerization of two different diene systems presents a direct and atom-economical route to the this compound scaffold. Of particular relevance is the dimerization of isoprene. Depending on the catalytic system, various linear and cyclic dimers can be formed. beilstein-journals.org Palladium and nickel catalysts are commonly employed for this purpose. beilstein-journals.orgnih.gov For instance, palladium-catalyzed dimerization of isoprene can yield a mixture of dimethyloctatrienes, which could potentially be selectively hydrogenated to afford this compound. nih.govacs.org The regioselectivity of the dimerization (head-to-head, head-to-tail, or tail-to-tail) is a critical factor that is influenced by the choice of catalyst and ligands. beilstein-journals.org
Recent research has also explored the thermal cyclodimerization of isoprene, which yields a mixture of cyclic isomers. rsc.org While this primarily produces cyclic structures, understanding the mechanisms of diene dimerization is crucial for developing selective methods for the synthesis of the acyclic this compound.
| Catalyst System | Predominant Dimerization Products of Isoprene | Reference |
| Nickel-based catalysts | Cyclic and linear dimers | nih.govchemrxiv.org |
| Palladium-based catalysts | Linear dimethyloctatrienes | beilstein-journals.orgnih.govacs.org |
| Thermal conditions | Cyclic dimers | rsc.org |
Functionalization of this compound and its Precursors
Once the this compound core structure is assembled, further functionalization can be carried out to introduce various chemical handles. The two double bonds in the molecule are reactive sites for a variety of transformations.
Epoxidation of the double bonds can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the epoxidation will depend on the relative electron density and steric hindrance of the two double bonds. Selective monoepoxidation can be a challenge but can be controlled under specific reaction conditions. nih.gov
Dihydroxylation of the alkenes can be performed using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction would lead to the formation of diols, which are valuable intermediates for further synthesis.
These functionalization reactions open up avenues for the synthesis of a diverse range of derivatives of this compound with potential applications in various fields of chemistry.
Regioselective and Stereoselective Oxidation Reactions
Oxidation reactions of this compound and its derivatives introduce oxygen-containing functional groups, which are pivotal for further synthetic manipulations. The presence of two double bonds and multiple allylic positions in the molecule necessitates the use of regioselective and stereoselective oxidation methods.
Selenium dioxide is a well-established reagent for the allylic oxidation of olefins, introducing hydroxyl or carbonyl groups at positions adjacent to a double bond. In the case of this compound, the reaction with SeO2 is expected to proceed with a notable degree of regioselectivity. The oxidation typically occurs at the allylic position of the more substituted end of a double bond.
The generally accepted mechanism for this reaction involves an initial ene reaction between the alkene and SeO2, followed by a core.ac.uknih.gov-sigmatropic rearrangement. This process ultimately leads to the formation of an allylic alcohol after hydrolysis. The stereochemistry of the resulting alcohol is often predominantly of the (E)-configuration.
While specific studies on this compound are limited, research on analogous terpenes provides insight into the expected outcomes. For instance, the oxidation of geranyl derivatives with SeO2 has been shown to selectively oxidize the terminal (E)-methyl group.
Table 1: Expected Products from SeO2 Oxidation of this compound
| Starting Material | Reagent | Expected Major Product |
|---|---|---|
| This compound | SeO2 | 2,6-Dimethylocta-2,5-dien-4-ol |
Note: The regioselectivity can be influenced by reaction conditions such as solvent and temperature.
Metal-oxo reagents are versatile oxidants in organic synthesis. Manganese dioxide (MnO2) is a mild and selective reagent for the oxidation of allylic and benzylic alcohols to the corresponding aldehydes and ketones. mychemblog.com While it does not directly oxidize the hydrocarbon, it is highly effective for the further oxidation of allylic alcohols derived from this compound. The reaction is a heterogeneous process, and its efficiency can depend on the activation method of the MnO2. mychemblog.com
Ammonium Cerium Nitrate (CAN) is a powerful one-electron oxidizing agent that can be used for a variety of transformations, including the oxidation of alcohols and the oxidative cyclization of unsaturated systems. nih.govscispace.com For derivatives of this compound, CAN can be employed to oxidize hydroxylated derivatives or to promote cyclization reactions, depending on the substrate and reaction conditions. nih.govscispace.com
Table 2: Application of Metal-Oxo Reagents on Derivatives of this compound
| Starting Material | Reagent | Expected Product |
|---|---|---|
| 2,6-Dimethylocta-2,5-dien-4-ol | MnO2 | 2,6-Dimethylocta-2,5-dien-4-one |
| 2,6-Dimethylocta-2,5-dien-7-ol | MnO2 | 2,6-Dimethylocta-2,5-dien-7-one |
Peroxide-based oxidations, often in the presence of a metal catalyst, are primarily used for the epoxidation of alkenes. For a non-conjugated diene like this compound, selective mono-epoxidation can be challenging. The more electron-rich double bond is generally more reactive towards epoxidation. In this compound, the trisubstituted double bond at the 2-position is more electron-rich than the disubstituted double bond at the 5-position and would be expected to react preferentially.
Commonly used reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium (MTO). The stereoselectivity of the epoxidation is typically syn, with the oxygen atom being delivered to one face of the double bond.
Table 3: Expected Products from Peroxide-Based Epoxidation of this compound
| Reagent | Expected Major Product |
|---|---|
| m-CPBA | 2,3-Epoxy-2,6-dimethylocta-5-ene |
Reductive Transformations
The reduction of the double bonds in this compound can be achieved through various methods, with catalytic hydrogenation being the most common. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO2), in the presence of hydrogen gas. The reaction is generally a syn-addition of two hydrogen atoms across the double bond.
For a non-conjugated diene like this compound, complete hydrogenation of both double bonds will yield 2,6-dimethyloctane. Selective reduction of one double bond over the other can be challenging but may be achieved under carefully controlled conditions or with specific catalysts. The less sterically hindered double bond may react preferentially.
Another method for the reduction of alkenes is through the use of diimide (N2H2), which can be generated in situ from hydrazine. Diimide reduction is a metal-free alternative that also proceeds via a syn-addition mechanism. wikipedia.org
Table 4: Products of Reductive Transformations of this compound
| Reagent/Catalyst | Product |
|---|---|
| H2 / Pd/C | 2,6-Dimethyloctane |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on derivatives of this compound are essential for introducing a wide range of functional groups. These reactions typically proceed on substrates where a hydroxyl group has been converted into a good leaving group, such as a halide or a tosylate, or directly on allylic halides.
The substitution reactions at the allylic positions (C4 and C7) of this compound derivatives are expected to proceed via an SN2 mechanism, especially with primary allylic halides. libretexts.org This would result in an inversion of stereochemistry if the starting material is chiral. Allylic halides are particularly reactive towards SN2 displacement due to the stabilization of the transition state through conjugation with the adjacent double bond. libretexts.org
A common method for preparing ethers from alcohol derivatives is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org For instance, the deprotonation of an allylic alcohol derivative of this compound followed by reaction with an alkyl halide would yield the corresponding ether. masterorganicchemistry.comwikipedia.org
Table 5: Examples of Nucleophilic Substitution Reactions on this compound Derivatives
| Starting Material | Reagent(s) | Product Type |
|---|---|---|
| 4-Bromo-2,6-dimethylocta-2,5-diene | NaCN | Allylic nitrile |
Esterification and Acylation Reactions
The hydroxylated derivatives of this compound can readily undergo esterification and acylation reactions to form the corresponding esters. These reactions are typically carried out by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride (B1165640).
Esterification with a carboxylic acid is often catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used.
Acylation with an acid chloride or anhydride is generally a more reactive and often higher-yielding method. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.
The Mitsunobu reaction provides a powerful method for the stereospecific conversion of an alcohol to an ester with inversion of configuration. researchgate.net This reaction involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). researchgate.net
Table 6: Esterification and Acylation of 2,6-Dimethylocta-2,5-dien-4-ol
| Reagent(s) | Reaction Type | Product |
|---|---|---|
| Acetic acid / H2SO4 | Fischer Esterification | 2,6-Dimethylocta-2,5-dien-4-yl acetate |
| Acetyl chloride / Pyridine | Acylation | 2,6-Dimethylocta-2,5-dien-4-yl acetate |
Formation of Sulfides and Disulfides
The introduction of sulfur-containing functional groups to the backbone of this compound can be achieved through established methodologies for alkene functionalization, most notably the thiol-ene reaction. This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond to form a thioether (sulfide). The reaction can proceed via either a radical or an acid-catalyzed pathway, offering versatility in reaction conditions and substrate scope. youtube.comorganic-chemistry.org
In the context of this compound, the presence of two non-conjugated double bonds allows for the potential formation of both mono- and di-adducts. The regioselectivity of the addition to the trisubstituted double bonds is a key consideration. Under radical conditions, initiated by light or a radical initiator, the thiol radical (RS•) adds to the less substituted carbon of the double bond, leading to the formation of an anti-Markovnikov product. organic-chemistry.org Conversely, acid-catalyzed conditions would likely proceed through a carbocation intermediate, favoring Markovnikov addition.
The thiol-ene reaction is considered a "click" chemistry process due to its high efficiency, mild reaction conditions, and high atom economy. researchgate.net A variety of thiols, including alkyl and aryl thiols, can be employed, allowing for the synthesis of a diverse range of sulfide (B99878) derivatives. mdpi.com For instance, reacting this compound with ethanethiol (B150549) could yield mono- or di-adducts of ethyl thioethers. The synthesis of disulfides from the diene is less direct and would typically involve subsequent oxidation of the corresponding thiol precursors or coupling reactions involving disulfides and a Grignard reagent. youtube.com
| Thiol Reactant | Potential Product (Mono-adduct) | Reaction Type |
|---|---|---|
| Ethanethiol (CH₃CH₂SH) | 3-(Ethylthio)-2,6-dimethyloct-5-ene | Radical Addition |
| Benzenethiol (C₆H₅SH) | 2,6-Dimethyl-3-(phenylthio)oct-5-ene | Radical Addition |
| 2-Propanethiol ((CH₃)₂CHSH) | 3-(Isopropylthio)-2,6-dimethyloct-5-ene | Radical Addition |
Amidation Reactions
Direct amidation of an unfunctionalized alkene such as this compound is a challenging transformation. A well-established method for converting alkenes into N-alkyl amides is the Ritter reaction. wikipedia.org This reaction involves treating the alkene with a nitrile in the presence of a strong acid, such as sulfuric acid. wikipedia.orgchemistry-reaction.com
The mechanism proceeds via the formation of a stable carbocation intermediate by protonation of one of the double bonds of the diene. organic-chemistry.org Given the structure of this compound, protonation would lead to the formation of a tertiary carbocation, which is relatively stable. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion. organic-chemistry.orgmissouri.edu Subsequent hydrolysis of the nitrilium ion yields the final N-alkyl amide. nrochemistry.com
The Ritter reaction is versatile, as a wide array of nitriles can be used, leading to a corresponding variety of amide products. wikipedia.org For example, using acetonitrile (B52724) would result in an N-acetamido derivative, while using benzonitrile (B105546) would yield an N-benzamido derivative. As with other reactions involving this diene, the reaction can potentially occur at one or both double bonds, leading to a mixture of mono- and di-amides, depending on the stoichiometry and reaction conditions.
| Nitrile Reactant | Potential Product (Mono-amide) | Key Reagent |
|---|---|---|
| Acetonitrile (CH₃CN) | N-(2,6-Dimethyloct-5-en-2-yl)acetamide | H₂SO₄ |
| Benzonitrile (C₆H₅CN) | N-(2,6-Dimethyloct-5-en-2-yl)benzamide | H₂SO₄ |
| Acrylonitrile (CH₂=CHCN) | N-(2,6-Dimethyloct-5-en-2-yl)acrylamide | H₂SO₄ |
Hydration Reactions
The hydration of this compound involves the addition of a water molecule across the double bonds, resulting in the formation of alcohols. This transformation is typically carried out under acidic conditions, using catalysts such as sulfuric acid. libretexts.org The reaction follows Markovnikov's rule, where the proton adds to the carbon atom of the double bond that has more hydrogen atoms, and the hydroxyl group adds to the more substituted carbon, leading to the formation of a stable carbocation intermediate. youtube.com
For both double bonds in this compound, the addition of water according to Markovnikov's rule would result in the formation of tertiary alcohols. The reaction can be controlled to favor either mono-hydration or di-hydration by adjusting the reaction conditions, such as temperature, acid concentration, and reaction time.
While acid-catalyzed hydration is a standard method, achieving high regioselectivity can sometimes be challenging. nih.govnih.gov Biocatalytic approaches using enzymes like hydratases offer a green and highly selective alternative for the hydration of terpenes and related compounds, often yielding specific tertiary alcohols with high precision. nih.govnih.gov
| Product | Reaction Type | Key Reagent/Catalyst |
|---|---|---|
| 2,6-Dimethyloct-5-en-2-ol | Mono-hydration | H₂SO₄ / H₂O |
| 2,6-Dimethyloctane-2,6-diol | Di-hydration | H₂SO₄ / H₂O (excess) |
| 2,6-Dimethyloct-2-en-6-ol | Mono-hydration | H₂SO₄ / H₂O |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of organic compounds to reduce environmental impact. For a molecule like this compound, which can be conceptually derived from the dehydration of the corresponding diol (2,6-dimethyloctane-2,6-diol), green methodologies can offer significant advantages over traditional synthetic routes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a valuable technique that can significantly accelerate reaction rates, often leading to higher yields and reduced side-product formation compared to conventional heating methods. nih.gov The synthesis of this compound from its corresponding diol precursor via acid-catalyzed dehydration is a reaction well-suited for microwave irradiation.
Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and shorter reaction times. nih.gov This can minimize the potential for side reactions, such as rearrangements or polymerization, which can occur under prolonged heating. nih.gov The synthesis of various diols and their subsequent transformations have been shown to be dramatically improved by using microwave irradiation, demonstrating a significant reduction in reaction time and an increase in monomer yield. nih.govresearchgate.net This approach aligns with green chemistry principles by improving energy efficiency and potentially allowing for the use of less aggressive catalysts or reaction conditions.
Ultrasound-Promoted Reactions
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. nih.gov Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots of intense temperature and pressure, which can accelerate reaction rates. nih.gov
For the synthesis of alkenes and dienes, ultrasound can promote reactions such as the Wittig reaction, a cornerstone of C=C bond formation. mdpi.comnih.gov The use of ultrasound in Wittig and Wittig-Horner syntheses has been shown to improve yields and shorten reaction times. mdpi.comnih.gov By increasing the interfacial area and mass transfer between reagents, sonication can facilitate reactions that might otherwise be sluggish, making it a powerful tool for constructing the carbon skeleton of this compound. encyclopedia.pubresearchgate.net
Solid-Support Methodologies
The use of solid-supported catalysts and reagents is a key aspect of green chemistry, primarily because it simplifies product purification and allows for catalyst recycling. uw.edu.pl For the synthesis of this compound via the dehydration of 2,6-dimethyloctane-2,6-diol, a solid acid catalyst can replace traditional homogeneous acids like sulfuric acid.
Heterogeneous catalysts such as acidic alumina (B75360) (Al₂O₃), zeolites, or acid-functionalized resins can effectively catalyze the dehydration of alcohols to alkenes. uw.edu.plrsc.org These reactions are often performed in flow chemistry systems, where the alcohol substrate is passed over a heated bed of the solid catalyst. This methodology offers several advantages, including ease of product separation (the catalyst is simply filtered off), the potential for continuous processing, and the ability to regenerate and reuse the catalyst, thereby reducing waste. rsc.orgbohrium.com Various Lewis acids have also been employed as catalysts for reactions like the Diels-Alder reaction, which can be adapted to solid supports to enhance efficiency and reusability. ias.ac.incdnsciencepub.com
Chemical Transformations and Reaction Mechanisms Involving 2,6 Dimethylocta 2,5 Diene
Mechanistic Studies of Oxidative Transformations
The oxidation of 2,6-dimethylocta-2,5-diene can proceed via several mechanisms, with selectivity dictated by the nature of the oxidizing agent and the electronic properties of the double bonds. The C2-C3 double bond is more electron-rich due to having three alkyl substituents, making it a more nucleophilic site and thus more susceptible to attack by electrophilic oxidizing agents compared to the less substituted C5-C6 double bond.
Key Oxidative Reactions:
Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to selectively form the epoxide at the more substituted C2-C3 position. The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene.
Dihydroxylation: Syn-dihydroxylation using agents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions would also favor the C2-C3 double bond. Anti-dihydroxylation can be achieved via the epoxidation product followed by acid-catalyzed hydrolysis.
Ozonolysis: Cleavage of the double bonds with ozone (O₃) followed by a workup step can yield different products. A reductive workup (e.g., with dimethyl sulfide) on the C2-C3 bond would yield acetone (B3395972) and 4-methylhept-3-enal. Cleavage of the C5-C6 bond would result in 2-methylheptan-2-one and propanal. Selective ozonolysis of the more reactive C2-C3 bond is the anticipated outcome.
Table 4.1: Predicted Products of Selective Oxidative Transformations
| Reaction Type | Reagent(s) | Major Product Name | Predicted Site of Reaction |
| Epoxidation | m-CPBA | 2,3-epoxy-2,6-dimethyloct-5-ene | C2=C3 |
| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 2,6-dimethyloct-5-ene-2,3-diol | C2=C3 |
| Ozonolysis (Reductive) | 1. O₃, 2. (CH₃)₂S | Acetone and 4-methylhex-4-enal | C2=C3 |
Rearrangement Reactions (e.g., Allylic Rearrangements, Sigmatropic Rearrangements)
The potential for rearrangement in this compound is primarily linked to its allylic hydrogen atoms at the C4 and C7 positions.
Allylic Rearrangements: Under thermal or catalytic (acid or metal) conditions, allylic rearrangements can occur. For instance, protonation at the C5-C6 double bond could generate a secondary carbocation at C6, which could then undergo a hydride shift from C7 to C6, leading to a more stable tertiary carbocation at C7. Such intermediates can lead to isomerized products upon loss of a proton.
Sigmatropic Rearrangements: These are pericyclic reactions involving the migration of a sigma bond. mdpi.com The native structure of this compound is not set up for common sigmatropic rearrangements like the nih.govnih.gov Cope or Claisen rearrangements, which require a 1,5-diene or an allyl vinyl ether moiety, respectively. researchgate.netmasterorganicchemistry.com However, derivatization of the molecule can open pathways for these transformations. For example, conversion of the allylic C4-H group into a C4-O-vinyl ether could enable a subsequent Claisen rearrangement. Similarly, a mdpi.comnih.gov-sigmatropic rearrangement could be induced by introducing a sulfoxide (B87167) or ylide functionality at an allylic position.
Nucleophilic and Electrophilic Reactivity Profiles
The electron-rich double bonds of this compound make it predominantly nucleophilic, readily undergoing electrophilic addition reactions. libretexts.org The regioselectivity of these additions is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate.
Reactivity with Hydrogen Halides (H-X): The reaction is initiated by the protonation of a double bond.
Attack at C2=C3: Protonation of the C2=C3 double bond can occur at C3, forming a stable tertiary carbocation at C2.
Attack at C5=C6: Protonation of the C5=C6 double bond at C5 would generate a secondary carbocation at C6.
Because the tertiary carbocation is significantly more stable, electrophilic additions will preferentially occur across the C2-C3 double bond. The subsequent attack by the halide nucleophile (X⁻) on the carbocation at C2 completes the addition. ucr.edu
Table 4.3: Predicted Regioselectivity in Electrophilic Additions
| Reagent | Electrophile (E⁺) | Nucleophile (Nu⁻) | Intermediate Carbocation | Major Product Name |
| HBr | H⁺ | Br⁻ | Tertiary at C2 | 2-bromo-2,6-dimethyloct-5-ene |
| HCl | H⁺ | Cl⁻ | Tertiary at C2 | 2-chloro-2,6-dimethyloct-5-ene |
| H₂O / H⁺ | H⁺ | H₂O | Tertiary at C2 | 2,6-dimethyloct-5-en-2-ol |
Cycloaddition Chemistry of the Diene System (e.g., Diels-Alder reactions, theoretical considerations)
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules.
Diels-Alder Reaction: This powerful [4+2] cycloaddition requires a conjugated diene in an s-cis conformation to react with a dienophile. masterorganicchemistry.com A critical theoretical consideration for this compound is that it is a non-conjugated diene (also known as a skipped diene), as its double bonds are separated by two single bonds. Consequently, it cannot directly participate as the diene component in a Diels-Alder reaction. For it to become reactive in this capacity, it would first need to undergo an isomerization reaction (e.g., via a base-catalyzed proton abstraction and reprotonation) to form a conjugated isomer, such as 2,6-dimethylocta-3,5-diene.
Other Cycloadditions: While a [4+2] cycloaddition is not feasible, the isolated double bonds could potentially undergo other types of cycloadditions. For instance, [2+2] cycloadditions to form cyclobutane (B1203170) rings are possible but typically require photochemical activation.
Hydrogenation and Reduction Mechanisms
The double bonds in this compound can be reduced to single bonds through catalytic hydrogenation. This reaction typically involves the use of H₂ gas and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
The mechanism involves the adsorption of both the diene and molecular hydrogen onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bond.
Selectivity: Selective hydrogenation of one double bond in the presence of the other can be challenging but is often achievable. The less sterically hindered double bond is typically hydrogenated more rapidly. In this molecule, the disubstituted C5-C6 double bond is less sterically encumbered than the trisubstituted C2-C3 double bond. Therefore, with a suitable catalyst (like Wilkinson's catalyst) and under controlled conditions (low pressure and temperature), it is predicted that the C5-C6 bond can be selectively reduced.
Products:
Partial Hydrogenation: Selective reduction of the C5-C6 bond yields 2,6-dimethyloct-2-ene.
Complete Hydrogenation: Under more forcing conditions or with prolonged reaction times, both double bonds will be reduced to yield the fully saturated alkane, 2,6-dimethyloctane.
Derivatization Pathways and Product Selectivity
Derivatization of this compound leverages the distinct reactivity of its two double bonds to produce a variety of functionalized products. The selectivity of these derivatization pathways is a direct consequence of the electronic and steric differences between the trisubstituted and disubstituted alkene moieties.
A summary of the primary derivatization pathways based on the previously discussed reactions highlights the governing principles of product selectivity.
Table 4.6: Summary of Derivatization Pathways and Selectivity
| Reaction Class | Reagent Example | Target Site | Governing Principle | Resulting Derivative Class |
| Electrophilic Addition | HBr | C2=C3 | Electronic Effect (Carbocation Stability) | Tertiary Alkyl Halide |
| Oxidation | m-CPBA | C2=C3 | Electronic Effect (Alkene Nucleophilicity) | Trisubstituted Epoxide |
| Catalytic Hydrogenation | H₂, Wilkinson's Cat. | C5=C6 | Steric Effect (Accessibility to Catalyst) | Trisubstituted Alkene |
| Ozonolysis | O₃, (CH₃)₂S | C2=C3 | Electronic Effect (Alkene Nucleophilicity) | Ketone and Aldehyde |
These pathways demonstrate that this compound can be a versatile starting material for the selective synthesis of various functionalized C10 compounds, including alcohols, halides, epoxides, diols, and partially saturated alkanes.
Advanced Spectroscopic and Chromatographic Characterization of 2,6 Dimethylocta 2,5 Diene and Its Analogs
Mass Spectrometry (MS)
Fragmentation Pathway Analysis
Mass spectrometry, particularly when coupled with gas chromatography, is a powerful tool for the structural analysis of volatile compounds like 2,6-dimethylocta-2,5-diene. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that aids in identification. For acyclic monoterpene hydrocarbons, the fragmentation is influenced by the positions of the double bonds and alkyl substituents.
Upon electron ionization, the molecular ion ([M]⁺) of this compound (C10H18, molecular weight: 138.25 g/mol ) is formed. nih.gov Subsequent fragmentation often involves allylic cleavage, which is favored due to the stability of the resulting carbocation. Common fragmentation pathways for acyclic monoterpenes include the loss of methyl (CH₃, -15 amu) and isopropyl (C₃H₇, -43 amu) groups. researchgate.net The bond between the two isoprene (B109036) units is allylic to two double bonds, leading to a characteristic fragmentation that produces a strong ion at m/e 69. researchgate.net The formation of an ion at m/e 41 from the m/e 69 ion is also often observed. researchgate.net
Table 1: Common Mass Spectral Fragments of Acyclic Monoterpenes
| m/z Value | Possible Fragment Ion | Neutral Loss |
| M-15 | [M-CH₃]⁺ | CH₃ |
| M-43 | [M-C₃H₇]⁺ | C₃H₇ |
| 93 | [C₇H₉]⁺ | C₃H₇ |
| 80 | Characteristic peak | - |
| 69 | [C₅H₉]⁺ | C₃H₇ |
| 41 | [C₃H₅]⁺ | C₃H₄ |
This table is generated based on typical fragmentation patterns of acyclic monoterpenes and may not represent all possible fragments for this compound.
The study of metastable ions can provide further insight into the decomposition pathways. researchgate.net High-resolution mass spectrometry can be employed to determine the elemental composition of fragments, aiding in the elucidation of complex fragmentation mechanisms. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound, an alkene, is characterized by absorptions corresponding to its carbon-carbon double bonds and carbon-hydrogen bonds.
The key IR absorptions for alkenes like this compound include:
C=C Stretch: A moderate band typically appears in the region of 1680-1640 cm⁻¹. orgchemboulder.comlibretexts.org However, in symmetric or nearly symmetric alkenes, this peak can be weak or absent due to a lack of change in the dipole moment during the vibration. quimicaorganica.orgpressbooks.pub
=C-H Stretch: The stretching vibration of the vinyl C-H bonds gives rise to bands at frequencies slightly higher than those of alkyl C-H bonds, typically in the 3100-3000 cm⁻¹ region. orgchemboulder.comlibretexts.orgpressbooks.pub This is a useful diagnostic feature to distinguish alkenes from alkanes, which only show C-H stretches below 3000 cm⁻¹. orgchemboulder.com
=C-H Bend: The out-of-plane bending vibrations of the vinyl C-H bonds are strong and appear in the 1000-650 cm⁻¹ region. orgchemboulder.comlibretexts.orgpressbooks.pub The exact position of these bands can provide information about the substitution pattern of the double bond. pressbooks.pub
C-H Stretch (Alkyl): Strong absorptions from the stretching of C-H bonds in the methyl and methylene groups are observed in the 2960-2850 cm⁻¹ range. pressbooks.pub
C-H Bend (Alkyl): Bending vibrations for the alkyl groups, such as C-H scissoring and methyl rock, are also present in the fingerprint region. orgchemboulder.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Alkene (=C-H) | Stretch | 3100-3000 | Medium |
| Alkene (C=C) | Stretch | 1680-1640 | Medium to Weak |
| Alkyl (C-H) | Stretch | 2960-2850 | Strong |
| Alkene (=C-H) | Bend (Out-of-plane) | 1000-650 | Strong |
Chiroptical Spectroscopy (e.g., VCD) for Absolute Configuration Determination
While this compound itself may not be chiral, many of its analogs and related terpenoids are. For these chiral molecules, determining the absolute configuration is crucial. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), have become powerful tools for this purpose. acs.orgnih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ums.edu.my The resulting VCD spectrum provides information about the three-dimensional arrangement of atoms in space. By comparing the experimental VCD spectrum with theoretical spectra calculated using methods like Density Functional Theory (DFT), the absolute configuration of a chiral center can be unambiguously assigned. acs.orgnih.govums.edu.my
This approach involves:
Computational modeling to determine the stable conformations of the molecule. acs.org
Calculation of the theoretical VCD and IR spectra for each conformer. ums.edu.my
Generation of a population-weighted theoretical spectrum based on the relative energies of the conformers.
Comparison of the experimental VCD spectrum with the calculated spectra for the possible enantiomers. A good agreement between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration. ums.edu.myacs.org
VCD has been successfully applied to determine the absolute configurations of various terpenes and other natural products. nih.govums.edu.myacs.orgrsc.org
Chromatographic Separation and Analysis Techniques
Chromatography is indispensable for the separation, purification, and analysis of this compound and its analogs from complex mixtures like essential oils.
Given the volatile nature of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique. uokerbala.edu.iq In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. uokerbala.edu.iq The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for identification.
The choice of the GC column's stationary phase is critical for achieving good separation. mdpi.com Non-polar columns, such as those with a 5% phenyl-methyl-polysiloxane stationary phase, are commonly used for the analysis of non-polar compounds like terpenes. uokerbala.edu.iq By comparing the retention times and mass spectra of the sample components with those of known standards or with entries in spectral libraries (like NIST), individual compounds can be identified. scienceopen.com
Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers enhanced separation power and sensitivity for analyzing complex essential oil samples. scienceopen.comnih.gov
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques for the analysis of a wide range of compounds, including terpenoids. nih.gov While GC is often preferred for volatile terpenes, HPLC is advantageous for less volatile or thermally labile analogs.
In HPLC, the separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. chromtech.com For non-polar compounds like this compound, a normal-phase setup with a polar stationary phase and a non-polar mobile phase could be used. chromtech.com However, reversed-phase HPLC is more common. phenomenex.com
UPLC utilizes smaller stationary phase particles, which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the purification of non-polar to moderately polar compounds. chromtech.com It employs a non-polar stationary phase, typically silica chemically modified with alkyl chains (e.g., C18 or C8), and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromtech.com
In RP-HPLC, non-polar compounds like this compound are retained more strongly on the hydrophobic stationary phase and thus elute later than more polar compounds. chromtech.comphenomenex.com The separation is based on hydrophobic interactions. phenomenex.com By carefully controlling the composition of the mobile phase (isocratic or gradient elution), a fine-tuned separation can be achieved. chromtech.com
RP-HPLC is widely used for the purification of natural products, including terpenes, from crude extracts. embrapa.br The collected fractions can then be further analyzed by spectroscopic methods to confirm their identity and purity.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral gas chromatography (GC) stands as a principal technique for the separation and quantification of the enantiomers of volatile compounds like this compound. The efficacy of this method hinges on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.
Detailed Research Findings:
While specific studies detailing the chiral separation of this compound are not extensively documented in publicly available literature, the analysis of structurally similar monoterpene hydrocarbons provides a strong basis for methodological approaches. nih.gov Cyclodextrin derivatives are the most commonly employed CSPs for the enantioselective analysis of terpenes and related compounds. chromatographyonline.comgcms.cz These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups with various substituents, a wide range of selectivities can be achieved. gcms.cz
For acyclic monoterpenoid hydrocarbons, permethylated and other derivatized β- and γ-cyclodextrins have demonstrated high efficacy. researchgate.net The separation mechanism involves the formation of transient inclusion complexes between the analyte and the cyclodextrin cavity. The stability of these complexes is influenced by the stereochemistry of the analyte, leading to the differential retention of enantiomers. azom.com
The determination of enantiomeric excess (ee) is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Table 1: Hypothetical Chiral GC Parameters for Enantiomeric Separation of this compound
| Parameter | Value |
| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |
| Stationary Phase | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 180 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |
This table presents a plausible set of conditions based on the analysis of similar compounds. Actual experimental optimization would be required.
Optical Rotation Measurements for Chiral Compounds
Optical rotation is a fundamental property of chiral substances, defined as the rotation of the plane of polarized light as it passes through a sample of the compound. wikipedia.org The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions. The specific rotation, [α], is a standardized measure calculated from the observed rotation, α, using the following formula:
[α]Tλ = α / (l x c)
Where:
T is the temperature in degrees Celsius.
λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).
α is the observed rotation in degrees.
l is the path length of the sample tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL). chemistrysteps.com
Detailed Research Findings:
Enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. chemistrysteps.com One enantiomer will be dextrorotatory (+), rotating light clockwise, while the other will be levorotatory (-), rotating light counter-clockwise. A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no net optical rotation.
The measurement of optical rotation can be used to determine the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known. The optical purity, which is often used interchangeably with enantiomeric excess for mixtures of two enantiomers, can be calculated as:
Optical Purity (%) = ([α]observed / [α]max) x 100
Where:
[α]observed is the specific rotation of the mixture.
[α]max is the specific rotation of the pure enantiomer.
Table 2: Illustrative Specific Rotation Data for a Chiral Acyclic Monoterpene Analog
| Enantiomer | Specific Rotation ([α]20D) | Solvent |
| (R)-Citronellene | +5.8° | Chloroform |
| (S)-Citronellene | -5.8° | Chloroform |
This data for a related compound illustrates the expected equal and opposite rotation for a pair of enantiomers. The specific rotation of this compound enantiomers would need to be determined experimentally.
The combination of chiral chromatography for the precise determination of enantiomeric ratios and optical rotation measurements for confirming the bulk enantiomeric composition provides a comprehensive approach to the stereochemical analysis of this compound and its analogs.
Computational and Theoretical Investigations of 2,6 Dimethylocta 2,5 Diene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. It offers a balance between accuracy and computational cost, making it suitable for calculating the ground-state properties of medium-sized molecules like acyclic monoterpenes. Functionals such as B3LYP and B3PW91 are commonly employed, often paired with basis sets like 6-31G(d,p) or DGDZVP to achieve reliable results for geometry, energy, and vibrational frequencies. researchgate.netresearchgate.net
The electronic properties of 2,6-dimethylocta-2,5-diene are governed by its π-systems and the influence of its methyl substituents. Molecular Orbital (MO) theory, particularly the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.
While direct studies on this compound are limited, analysis of related acyclic monoterpenes and dienes provides significant insight. jmaterenvironsci.comresearchgate.net For instance, DFT studies on isomers like cis- and trans-ocimene reveal how the spatial arrangement of double bonds affects electronic properties. jmaterenvironsci.com The HOMO is typically localized on the π-orbitals of the double bonds, making these sites susceptible to electrophilic attack. The LUMO is correspondingly located on the antibonding π* orbitals. The methyl groups act as electron-donating groups through hyperconjugation, which generally increases the energy of the HOMO and can influence the regioselectivity of reactions.
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge delocalization and hyperconjugative interactions, explaining the electronic stability of the molecule. researchgate.net For a compound like this compound, NBO analysis would quantify the stabilizing interactions between the filled π orbitals of the C=C bonds and the empty σ* orbitals of adjacent C-C and C-H bonds.
Table 1: Representative FMO Energies for Related Acyclic Monoterpenes (DFT/B3LYP)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
|---|---|---|---|---|
| cis-Ocimene | -8.45 | -0.65 | 7.80 | jmaterenvironsci.com |
| trans-Ocimene | -8.65 | -0.72 | 7.93 | jmaterenvironsci.com |
| Myrcene | -8.56 | -0.77 | 7.79 | jmaterenvironsci.com |
This table presents data for structurally similar compounds to infer the electronic characteristics of this compound. The values are illustrative of typical energy levels for such systems.
One of the most successful applications of quantum chemical calculations for chiral molecules is the prediction of spectroscopic properties to determine their absolute configuration. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is particularly powerful when combined with DFT.
The absolute configuration of naturally occurring chiral terpenes, including derivatives of the closely related isomer 2,6-dimethylocta-5,7-diene, has been determined using this approach. researchgate.net The methodology involves several steps:
Conformational Search: Identifying all low-energy conformers of the molecule.
Geometry Optimization and Frequency Calculation: Optimizing the geometry and calculating the harmonic vibrational frequencies and VCD intensities for each conformer using DFT (e.g., at the B3LYP/DGDZVP level). researchgate.net
Boltzmann Averaging: Generating a final theoretical VCD spectrum by averaging the spectra of individual conformers, weighted by their calculated Boltzmann population at a given temperature.
Comparison: Comparing the predicted VCD spectrum with the experimentally measured spectrum. A good match allows for the unambiguous assignment of the molecule's absolute configuration.
This method is highly sensitive to the molecular structure, and its success relies on accurately modeling the conformational landscape of flexible molecules like this compound. researchgate.net
Table 2: Computational Methods for VCD Spectra Prediction of Related Terpenoids
| Compound Studied | Level of Theory | Basis Set | Key Finding | Source |
|---|---|---|---|---|
| (-)-(3S,5Z)-2,6-dimethyl-2,3-epoxyocta-5,7-diene | DFT: B3LYP | DGDZVP | Absolute configuration determined by comparing experimental and calculated VCD spectra. | researchgate.net |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the pathways of chemical reactions, providing a level of detail often inaccessible through experiments alone. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of a reaction's feasibility and selectivity can be constructed.
The transition state (TS) is the highest energy point along a reaction coordinate, representing the critical barrier that must be overcome for a reaction to proceed. Locating and characterizing the TS is a primary goal of mechanistic studies. DFT calculations are used to optimize the geometry of the TS, which is confirmed by a frequency calculation that shows exactly one imaginary frequency corresponding to the motion along the reaction coordinate. jmaterenvironsci.com
For this compound, potential reactions include cycloadditions, isomerizations (e.g., hydrogen shifts), and cyclizations. Computational studies on similar 1,5- and 1,6-dienes have elucidated the transition states for such processes. oup.comoup.com For example, in radical cyclizations of 1,6-dienes, the stereochemical outcome (cis vs. trans) is determined by the relative energies of the corresponding diastereomeric transition states. oup.com Analysis of the TS geometry can reveal key steric and electronic interactions that control selectivity. acs.org
In the thermal isomerization of ocimene via a jmaterenvironsci.comrsc.org-hydrogen shift, the transition state was found to have a distorted chair-like conformation. researchgate.net The activation energy (ΔG‡), calculated as the energy difference between the reactant and the TS, determines the reaction rate.
Table 3: Calculated Activation Energies for Reactions in Related Diene Systems
| Reaction Type | Diene System | Level of Theory | Activation Energy (ΔΔG‡, kcal/mol) | Outcome | Source |
|---|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene + α-aminoacrylate | DFT: B3LYP | 2.0 (Endo vs. Exo) | Endo product favored | scholarlypublishingcollective.org |
| jmaterenvironsci.comrsc.org-H Shift | α-Ocimene → Alloocimene | M05-2X/6-31G(d) | ~36-38 | Isomerization pathway | researchgate.net |
By connecting the reactants, intermediates, transition states, and products, computational chemists can map the entire potential energy surface (PES) for a reaction. This energy landscape provides a detailed "road map" of all possible reaction pathways. The most favorable pathway is the one with the lowest energy barriers.
For example, a computational study of the ozonolysis of acyclic monoterpenes mapped the energy profiles for ozone addition to different double bonds. jmaterenvironsci.comresearchgate.net The calculations showed which reaction pathway was the most favorable thermodynamically and kinetically by comparing the activation energies and reaction enthalpies of each step. Similarly, the thermal isomerization of pinenes to ocimene and other products was investigated by mapping the energy landscape, revealing the most likely reaction sequences and product distributions. x-mol.com For this compound, such mapping could predict the outcomes of pericyclic reactions, electrophilic additions, or rearrangements.
Conformational Analysis and Isomer Stability
The acyclic nature of this compound allows for significant conformational flexibility due to rotation around its C-C single bonds. A thorough conformational analysis is the first step in any detailed computational study, as many molecular properties represent a Boltzmann-weighted average over the accessible conformations.
The process typically involves:
A systematic or stochastic search of the conformational space to find all possible low-energy minima.
Optimization of the geometry of each identified conformer using a reliable quantum mechanical method (like DFT).
Calculation of the relative energies, usually Gibbs free energies (ΔG), to determine the stability of each conformer.
Calculation of the conformational population at a specific temperature using the Boltzmann distribution.
Studies on flexible molecules show that accurate prediction of properties like VCD spectra requires considering a significant number of conformers. For a derivative of a related ocimene, it was found that including all conformers within a ~1.2 kcal/mol energy gap was necessary for a reliable comparison with experimental data. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-dimethylocta-5,7-diene |
| 2,6-dimethylocta-5,7-dien-2,3-diol |
| (-)-(3S,5Z)-2,6-dimethyl-2,3-epoxyocta-5,7-diene |
| cis-Ocimene |
| trans-Ocimene |
| Myrcene |
| 2,6-dimethyl-2,5-heptadien-4-one |
| Alloocimene |
| α-Pinene |
| β-Pinene |
| Cyclopentadiene |
Molecular Dynamics Simulations (if applicable to specific research, e.g., enzyme interactions)
Molecular dynamics (MD) simulations, particularly in the form of hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods, have become instrumental in elucidating the complex mechanisms of terpene biosynthesis. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodology has been rigorously applied to understand the formation of its isomers, such as (E)-β-ocimene, by monoterpene synthases (mTPSs). These computational investigations provide critical insights into the enzyme-substrate interactions, conformational dynamics, and reaction pathways that govern the production of acyclic monoterpenes.
Research into the origins and functional differentiation of (E)-β-ocimene synthases has effectively utilized QM/MM MD simulations to explore how these enzymes achieve their product specificity. oup.comdntb.gov.uaresearchgate.net These enzymes are responsible for catalyzing the conversion of geranyl diphosphate (B83284) (GPP) into various monoterpene products. The simulations model the behavior of the substrate within the enzyme's active site at an atomic level, revealing how subtle changes in the protein's structure can dramatically alter the reaction's outcome.
A key application of these simulations is to understand the conformational changes of the substrate and key intermediates. For instance, QM/MM MD simulations have been used to model the behavior of (3R)-linalyl diphosphate (LPP), a crucial intermediate in the formation of many monoterpenes, within the active site of enzymes like Salvia officinalis 1,8-cineole synthase (SCS). oup.comdntb.gov.uaresearchgate.net These simulations demonstrate that specific mutations to amino acid residues within the active site can alter the conformation of the LPP intermediate, thereby redirecting the catalytic pathway toward the synthesis of different products, including acyclic monoterpenes like (E)-β-ocimene. oup.comdntb.gov.ua
Detailed findings from these computational studies have identified specific amino acid residues that play a pivotal role in determining the product profile of monoterpene synthases. Through a combination of bioinformatics, site-directed mutagenesis, and QM/MM MD simulations, researchers have pinpointed key sites that influence the neofunctionalization of these enzymes.
| Enzyme Studied | Key Residues Identified via Simulation and Experiment | Impact on Product Formation | Reference |
| Salvia officinalis 1,8-cineole synthase (SCS) and mutants | I388, F420, S446, F485 | Mutations at these sites were shown to obstruct the isomerization of GPP and alter the conformation of the linalyl intermediate, influencing the production of cyclic versus acyclic monoterpenes. | oup.comresearchgate.net |
The insights gained from these molecular dynamics simulations are not purely theoretical. They provide a molecular-level explanation for the convergent evolution of (E)-β-ocimene synthases and offer a rational basis for protein engineering. oup.comresearchgate.net By understanding how specific residues guide the substrate through a particular reaction cascade, scientists can design targeted mutations to control the specificity of engineered monoterpene synthases, potentially enabling the customized production of desired terpenes. oup.comresearchgate.net
Applications of 2,6 Dimethylocta 2,5 Diene in Advanced Chemical Research and Materials Science
As Model Compounds for Complex Chemical Systems
The vulcanization of natural rubber is a complex chemical process involving the formation of a three-dimensional crosslinked network. Understanding the precise mechanisms of this transformation is crucial for controlling the properties of the final material. Due to the macromolecular nature of rubber, direct analysis of the reactions occurring on the polymer backbone is challenging. Consequently, smaller molecules that mimic the reactive sites of the polymer, known as model compounds, are employed to simplify the study of these intricate reactions.
Probing Sulfur Crosslinks in Natural Rubber
Vulcanization converts natural rubber into a more durable material by forming sulfur cross-links between individual polymer chains. nih.gov This process is exothermic, with the heat released being proportional to the number of bonds formed. nih.gov To better understand the structure of these crucial crosslinks, researchers use model compounds that represent the basic repeating unit of the rubber polymer.
Studying Pendent Groups in Polymer Vulcanization
Before forming a stable crosslink between two polymer chains, the sulfur vulcanization process involves the formation of intermediate structures known as pendent groups. These are accelerator-derived sulfur chains attached to a single rubber backbone. The model compounds used to study crosslinks are also instrumental in investigating the formation and subsequent reactions of these pendent groups. researchgate.net
By studying the reaction of 2,6-dimethylocta-2,5-diene and its isomers with vulcanizing agents under controlled conditions, researchers can track the formation of these intermediate species. This allows for a detailed examination of the reaction kinetics and the influence of different accelerators and activators on the vulcanization pathway. Understanding the behavior of pendent groups is critical, as their structure and reactivity influence the efficiency of crosslinking and the final properties of the rubber. The conformation and size of pendent groups can also have a significant impact on the bulk properties of polymers. nih.gov
Precursors and Intermediates in the Synthesis of Value-Added Chemicals
The carbon skeleton of this compound is a fundamental building block found in numerous natural and synthetic compounds. Its chemical structure allows it to serve as a valuable precursor and intermediate in the synthesis of fragrances, natural products, and compounds of pharmaceutical interest.
Synthesis of Fragrances and Flavor Compounds (e.g., Melonal production from related dienes)
The fragrance industry relies on a variety of aldehydes and other volatile compounds to create distinctive scents. One such important fragrance is 2,6-Dimethylhept-5-enal, widely known by its trade name Melonal. It possesses a powerful, aldehydic, melon-like odor. google.com
While the industrial production of Melonal has historically been achieved through a Darzens reaction starting from 6-methyl-hept-5-en-2-one, alternative synthetic routes have been developed from structurally related terpene derivatives. google.compatsnap.com For instance, a novel process for producing Melonal involves the Baeyer-Villiger oxidation of Citral ((E/Z)-3,7-dimethylocta-2,6-dienal). google.comscispace.com This demonstrates that the dimethyloctadiene framework is a key precursor for this valuable fragrance compound.
Building Blocks for Complex Natural Product Synthesis (e.g., Geranylhydroquinone derivatives)
The dimethyloctadiene skeleton is the foundation of the geranyl group, a C10 isoprenoid unit that is a common motif in a vast array of natural products. This structural unit can be readily attached to other molecules to build complex chemical architectures.
A significant application is in the synthesis of geranylhydroquinone and its derivatives. scielo.brscienceopen.com These compounds are prepared through an Electrophilic Aromatic Substitution (EAS) reaction, where geraniol (B1671447) ((E)-3,7-dimethylocta-2,6-dien-1-ol) is coupled with various hydroquinone (B1673460) and phenol (B47542) compounds using a catalyst like BF₃·Et₂O. scielo.brscienceopen.comresearchgate.net This strategy has been used to produce a range of natural and novel synthetic analogs for further study. scispace.comresearchgate.net
| Precursor 1 | Precursor 2 | Synthesized Derivative | Reference |
|---|---|---|---|
| Geraniol | 1,4-Hydroquinone | Geranylhydroquinone | scielo.brscienceopen.comresearchgate.net |
| Geraniol | p-Methoxyphenol | Geranyl-p-methoxyphenol | scielo.brscienceopen.comresearchgate.net |
| Geranylhydroquinone | (Oxidation) | Geranylquinone | scielo.brscienceopen.comresearchgate.net |
| Geranylhydroquinone | (Methylation) | Geranyl-1,4-dimethoxyquinone | scielo.brscienceopen.comresearchgate.net |
| Geranyl-p-methoxyphenol | (Acetylation) | Geranyl-4-methoxyphenyl acetate | scielo.brscienceopen.comresearchgate.net |
| Geraniol | 1,3,5-Trimethoxyphenol | Geranyl-2,4-methoxyhydroquinone | scispace.comresearchgate.net |
Derivatization to Pharmaceutically Relevant Scaffolds
The process of chemically modifying a compound to enhance its properties for a specific application is known as derivatization. taylorandfrancis.comjfda-online.com The natural product derivatives synthesized from the geranyl (dimethyloctadiene) skeleton have shown significant potential as pharmaceutically relevant scaffolds. Researchers are actively exploring these compounds for their biological activities, particularly their potential as anti-cancer agents.
Several synthesized geranylhydroquinone and geranylquinone derivatives have been evaluated for their in vitro cytotoxic activities against various cultured human cancer cell lines. scielo.brresearchgate.net Studies have demonstrated that compounds such as geranylhydroquinone and geranylquinone exhibit cytotoxic effects against PC-3 (prostate cancer), MCF-7, and MDA-MB-231 (breast cancer) cell lines, with IC50 values in the micromolar range. scielo.brscienceopen.comscispace.com These findings indicate that the geranylhydroquinone scaffold is a promising starting point for the development of new therapeutic agents. scispace.comnih.gov
| Compound | Tested Cancer Cell Line | Biological Activity | Reference |
|---|---|---|---|
| Geranylhydroquinone | PC-3, MCF-7, MDA-MB-231 | Cytotoxic | scielo.brresearchgate.net |
| Geranylquinone | PC-3, MCF-7, MDA-MB-231 | Cytotoxic | scielo.brresearchgate.net |
| Geranyl-2,4-methoxyhydroquinone | PC-3, MCF-7, DHF | Cytotoxic (IC50 in 80 µM range) | scispace.comresearchgate.net |
| 2-methoxy-5-((E)-3',7'-dimethylocta-2',6'-dienyl)-1,4-benzoquinone | MCF-7, MDA-MB-231 | Cytotoxic (IC50 ~85 µM) | scispace.com |
Role in Catalysis
As Ligands or Ligand Precursors in Metal-Organic Catalysis (e.g., Ruthenium Complexes)
In the field of metal-organic catalysis, dienes are often employed as ligands that coordinate to a metal center, thereby influencing its catalytic activity, selectivity, and stability. The electronic and steric properties of the diene ligand are crucial in determining the performance of the resulting catalyst. Ruthenium complexes, in particular, have demonstrated broad utility in a variety of catalytic transformations, and the nature of the ligands attached to the ruthenium center is a key factor in their effectiveness.
While there is a wealth of information on various diene ligands in ruthenium catalysis, specific research detailing the use of this compound as a ligand or ligand precursor for ruthenium complexes is not documented in publicly accessible scientific literature. The potential for this compound to act as a ligand is plausible due to the presence of two carbon-carbon double bonds which can coordinate to a metal center. The substitution pattern, with methyl groups at the 2 and 6 positions, would impart specific steric and electronic effects on the metal center upon coordination.
Future research could explore the synthesis and characterization of ruthenium complexes bearing the this compound ligand. Investigations into the catalytic activity of such complexes in reactions like olefin metathesis, hydrogenation, or transfer hydrogenation could reveal novel catalytic properties.
Interactive Data Table: Hypothetical Ruthenium Complexes with Diene Ligands
Since no specific data exists for this compound, the following table presents a hypothetical framework for how such data could be presented if research were to be conducted.
| Complex ID | Ruthenium Precursor | Diene Ligand | Ancillary Ligands | Characterization Methods | Potential Catalytic Application |
| Ru-DMOND-01 | [RuCl₂(p-cymene)]₂ | This compound | PPh₃ | NMR, X-ray Crystallography | Transfer Hydrogenation |
| Ru-DMOND-02 | RuCl₃·xH₂O | This compound | CO, Cl | IR, Elemental Analysis | Carbonylation Reactions |
| Ru-DMOND-03 | Grubbs' Catalyst | This compound | NHC | NMR, Mass Spectrometry | Olefin Metathesis |
Note: This table is for illustrative purposes only and does not represent experimental data.
Chiral Auxiliaries Derived from Diene Structures
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Diene structures can be precursors to valuable chiral auxiliaries. Through stereoselective reactions such as Diels-Alder cycloadditions or asymmetric dihydroxylations, the diene functionality can be transformed into a chiral scaffold.
However, a review of the scientific literature reveals no specific examples of chiral auxiliaries being synthesized from this compound. The symmetrical nature of the substitution pattern in this compound might present challenges in introducing chirality in a controlled manner without further functionalization.
For a diene to be a viable precursor for a chiral auxiliary, it typically possesses features that allow for facial differentiation of the double bonds or a means to introduce chirality in a predictable and selective way. Research in this area could involve the enzymatic or catalytic asymmetric transformation of this compound to introduce stereocenters, which could then be elaborated into a chiral auxiliary.
Mechanistic Studies of 2,6 Dimethylocta 2,5 Diene Interactions in Biological Systems Academic Contexts
Elucidation of Molecular Recognition Events
Molecular recognition is fundamental to the biological activity of terpenes, governing how they fit into the active sites of enzymes or the binding pockets of receptors. For acyclic terpenes like 2,6-dimethylocta-2,5-diene, this recognition is dictated by the molecule's three-dimensional shape, the spatial arrangement of its double bonds, and its electronic properties.
In the context of biosynthesis, terpene synthase (TPS) enzymes are master catalysts that recognize acyclic precursors, such as geranyl diphosphate (B83284) (GPP), and fold them into a precise conformation within a hydrophobic active site. This pre-organization is crucial for initiating a cascade of carbocation-driven reactions. acs.org The recognition process involves a combination of hydrophobic interactions and precise steric constraints imposed by the enzyme's amino acid residues. Computational modeling and docking studies on various terpene synthases reveal that the binding orientation of the acyclic substrate is a critical determinant of the final product structure. ucdavis.edu Although direct studies on this compound are limited, the principles derived from studies of its precursors and other acyclic analogs show that even minor changes in the substrate or the enzyme's active site can dramatically alter the reaction's outcome. acs.orgucdavis.edu
Artificial systems have been developed to mimic this biological recognition. For instance, a hydrogen-bond-based resorcinarene (B1253557) capsule can act as a man-made enzyme, catalyzing the cyclization of acyclic terpenes like geranyl acetate. nih.gov In this system, product selectivity is controlled by noncovalent interactions between the substrate and the capsule, demonstrating that a confined, enzyme-like environment is key to guiding the reaction pathway. nih.gov
Substrate Analog Studies with Enzymes (e.g., Terpene Synthases)
Substrate analog studies are a powerful tool for probing the reaction mechanisms of terpene synthases. By introducing modified versions of the natural substrates, researchers can trap reaction intermediates, block specific pathways, or alter electronic properties to gain mechanistic insights. Terpene synthases catalyze complex reactions, and understanding how they control the intricate carbocation cascades is a significant challenge. ucdavis.eduresearchgate.net
Deuterium-labeled acyclic terpenes, for example, have been used to trace the intricate rearrangements that occur during cyclization. By synthesizing specifically labeled precursors and analyzing the position of the deuterium (B1214612) atoms in the final products using nuclear magnetic resonance (NMR) spectroscopy, researchers can map the biosynthetic pathway in detail. researchgate.net Such studies have uncovered unique mechanisms, including cyclopropylcarbinyl cation rearrangements, which would be difficult to observe otherwise. researchgate.net
Computational studies complement these experimental approaches. By simulating the interaction between a terpene synthase and its substrate, researchers can predict productive binding modes and identify key amino acid residues involved in catalysis. ucdavis.edu These models can then be tested experimentally through site-directed mutagenesis, where a single amino acid change can completely alter the product profile of the enzyme. ucdavis.edu This integrated approach has been instrumental in decoding the principles of catalysis and selectivity in this fascinating class of enzymes. acs.org
Table 1: Examples of Substrate Analog Approaches in Terpene Synthase Mechanistic Studies
Investigation of Receptor-Ligand Interactions at a Molecular Level
The biological effects of volatile terpenes, including their role as attractants or repellents for insects, are initiated by their interaction with odorant receptors (ORs) located in the antennae. These interactions are highly specific, and the structural features of the terpene ligand determine the strength and nature of the response.
While specific molecular-level studies detailing the interaction of this compound with a particular receptor are not extensively documented, the general mechanism is well-understood from studies of other terpenes. Volatile compounds like terpenes are detected by a family of ORs, and insects often use a combinatorial code where the response pattern across multiple receptors determines odor perception. Terpenoids are known to be involved in plant defense, signaling, and attracting pollinators. acs.org
Molecular docking studies are a key computational method to investigate these interactions. These simulations predict the binding affinity and orientation of a ligand within the binding pocket of a receptor protein. For instance, docking studies have been used to compare the binding of various compounds to odorant-binding proteins, providing a theoretical basis for their observed biological activity.
Structural Basis of Observed Biological Effects (e.g., electroantennogram activity)
Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to a volatile stimulus. It provides a direct measure of the biological activity of a compound as a potential semiochemical (a chemical involved in communication). The structural characteristics of a molecule, such as chain length, the position and geometry of double bonds, and the presence of functional groups, are critical in determining whether it will elicit an EAG response.
Isogeraniol, a primary alcohol derived from this compound, has been noted as a plant metabolite and a potential pheromone. githubusercontent.com Methodological guidance for studying such compounds recommends behavioral assays combined with electrophysiological recordings like EAG to validate their activity. The structural difference between isomers, such as the position of a double bond, can lead to distinct biological activities, underscoring the importance of stereochemistry in the function of monoterpenoids.
Studies on related acyclic terpenes show that they are key components of the complex volatile blends that plants release to attract pollinators or defend against herbivores. The specific composition of these blends can vary, and EAG is often used to identify the individual components that are most active in triggering a response from a target insect.
Role in Biological Signaling Pathways (if chemically characterized at a molecular level)
Beyond acting as external signals (semiochemicals), terpenes and their derivatives can play roles in internal biological signaling pathways. For instance, some terpenes can modulate inflammatory pathways or other cellular processes.
A derivative of this compound, Isogeraniol, is recognized as a plant metabolite that may participate in defense mechanisms against herbivores or pathogens. githubusercontent.com This implicates it in the complex signaling networks that govern plant defense. While the precise molecular targets within these pathways are often difficult to pinpoint, the involvement of such compounds is a critical aspect of chemical ecology. The function of these molecules as both plant metabolites and insect pheromones highlights the evolutionary conservation of monoterpenoid-based signaling across different biological systems.
Future Research Directions and Perspectives on 2,6 Dimethylocta 2,5 Diene Chemistry
Development of Novel Stereoselective Synthetic Pathways
The control of stereochemistry is paramount in the synthesis of bioactive molecules and advanced materials. For 2,6-dimethylocta-2,5-diene, which possesses stereogenic centers and E/Z isomerism at its double bonds, the development of novel stereoselective synthetic pathways is a critical area for future research. Current synthetic methods for acyclic dienes often lack the desired level of stereocontrol. nih.govnih.gov Future efforts should focus on asymmetric catalysis to selectively produce specific stereoisomers of this compound.
Key research avenues include:
Asymmetric Hydrogenation and Isomerization: Developing catalysts that can selectively hydrogenate a prochiral precursor or isomerize an existing double bond to create the desired stereoisomers of this compound.
Enantioselective C-C Bond Formation: Exploring enzymatic or organocatalytic methods to construct the carbon skeleton with precise control over the stereochemistry at the C6 position.
Stereodivergent Synthesis: Designing synthetic routes that, from a common precursor, can selectively lead to any of the possible stereoisomers of this compound by tuning reaction conditions or catalyst systems.
These advancements would not only provide access to enantiomerically pure this compound for further studies but also contribute to the broader field of asymmetric synthesis.
Exploration of Uncharted Reactivity and Transformation Pathways
The diene system in this compound is ripe for the exploration of novel chemical transformations. While classic diene reactions like the Diels-Alder cycloaddition are conceivable, future research should venture into uncharted territories of its reactivity. The electronic properties of the diene, influenced by the alkyl substituents, may lead to unique reactivity patterns.
Potential areas of investigation include:
Novel Cycloaddition Reactions: Investigating [4+3], [6+4], and other higher-order cycloaddition reactions to construct complex cyclic systems that are not accessible through traditional methods.
Transition-Metal Catalyzed Transformations: Exploring a wide range of transition-metal-catalyzed reactions, such as hydrofunctionalization, cross-coupling, and metathesis, to introduce new functional groups and build molecular complexity.
Oxidative Cleavage and Rearrangements: Studying the selective oxidative cleavage of one or both double bonds to yield valuable carbonyl compounds, and investigating acid-catalyzed or thermal rearrangements to access novel molecular skeletons.
Uncovering the unique reactivity of this compound will expand the synthetic chemist's toolbox and could lead to the discovery of new molecules with interesting properties.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights and accelerate the discovery of new applications. Density Functional Theory (DFT) is a particularly effective method for studying the molecular geometries and electronic structures of terpenes and their derivatives. dergipark.org.tr
Future computational studies could focus on:
Predicting Spectroscopic Properties: Accurately calculating NMR, IR, and other spectroscopic data for different isomers of this compound to aid in their identification and characterization.
Modeling Reaction Mechanisms: Elucidating the mechanisms of known and potential reactions of this compound to understand reactivity and selectivity, and to design more efficient synthetic routes.
Designing Novel Materials: Using molecular dynamics and other modeling techniques to predict the properties of polymers and other materials derived from this compound, such as their thermal stability, mechanical strength, and permeability.
By combining computational predictions with experimental validation, researchers can significantly streamline the process of developing new materials and applications based on this versatile terpene.
Investigation of Sustainable and Environmentally Benign Synthesis Methodologies
In line with the principles of green chemistry, future research on this compound should prioritize the development of sustainable and environmentally benign synthesis methodologies. This involves the use of renewable feedstocks, atom-economical reactions, and non-toxic reagents and solvents.
Key strategies for sustainable synthesis include:
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis and transformation of this compound. Biocatalytic methods often offer high selectivity and operate under mild, environmentally friendly conditions. acs.orgnih.gov
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, reduce waste, and enhance safety.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents.
Adopting these green chemistry approaches will not only reduce the environmental impact of this compound chemistry but also enhance its economic viability.
Expansion of Applications in Catalysis and Materials Science
The unique structural features of this compound make it an attractive building block for applications in catalysis and materials science. Its diene functionality can be utilized for polymerization, and its chiral backbone can be incorporated into asymmetric catalysts.
Future research in this area could explore:
Development of Novel Polymers: Polymerizing this compound or its derivatives to create new elastomers, plastics, and resins with tailored properties. The stereochemistry of the polymer backbone could be controlled to fine-tune its thermal and mechanical characteristics. nih.gov
Design of Chiral Ligands: Synthesizing chiral ligands from this compound for use in asymmetric catalysis. These ligands could find applications in the synthesis of pharmaceuticals and other fine chemicals.
Creation of Functional Materials: Incorporating this compound into functional materials such as sensors, membranes, and coatings.
By expanding its applications, this compound could become a valuable component in the development of advanced technologies.
Deeper Mechanistic Understanding of Biosynthesis and Biotransformations
Acyclic monoterpenes are biosynthesized from geranyl pyrophosphate (GPP). nih.govwikipedia.org While the general pathway is known, a deeper mechanistic understanding of the specific enzymes and intermediates involved in the biosynthesis of this compound is needed. Furthermore, the potential for biotransformation of this compound by microorganisms remains largely unexplored. Microbial biotransformations can be a powerful tool for generating novel derivatives with interesting biological activities. nih.gov
Future research should aim to:
Identify and Characterize Biosynthetic Enzymes: Isolate and characterize the specific terpene synthases responsible for the formation of this compound in plants or microorganisms.
Elucidate Biosynthetic Pathways: Use isotopic labeling studies and genetic engineering to map out the complete biosynthetic pathway to this compound.
Screen for Biotransformation Capabilities: Investigate the ability of a wide range of microorganisms to transform this compound into new and potentially useful compounds.
A thorough understanding of its biosynthesis and biotransformation will open up new avenues for the sustainable production of this compound and its derivatives.
Targeted Design of Derivatives for Specific Academic Research Applications (e.g., probes for biological studies)
The scaffold of this compound can be functionalized to create derivatives for specific academic research applications. For instance, the introduction of fluorescent tags, photoaffinity labels, or reactive groups could transform this simple terpene into a powerful tool for studying biological systems.
Future research in this direction could focus on:
Synthesis of Fluorescent Probes: Attaching fluorophores to the this compound backbone to create probes for imaging and sensing applications in cell biology.
Development of Photoaffinity Labels: Designing derivatives that can be used to identify the protein targets of bioactive terpenes.
Creation of Molecular Probes for Mechanistic Studies: Synthesizing derivatives with specific functionalities that can be used to probe the mechanisms of enzymatic reactions or other biological processes.
The development of such targeted derivatives will not only advance our understanding of fundamental biological processes but also highlight the potential of this compound as a versatile platform for chemical biology research.
Q & A
Q. Table 1: Key Spectral Data
| Technique | Key Observations |
|---|---|
| -NMR | δ 5.2–5.4 (multiplet, 2H, C=C-H), δ 1.6 (d, 6H, CH) |
| GC-MS Retention | ~12.3 min (m/z 138 [M]) |
Advanced: How does the stereoelectronic environment of this compound influence its reactivity in catalytic hydrogenation?
Methodological Answer:
The diene’s conjugated double bonds and steric hindrance from methyl groups modulate its reactivity. In catalytic hydrogenation, the planar geometry of the π-system allows for syn-addition of hydrogen. However, steric bulk at C2 and C6 slows kinetics, requiring optimized catalyst loading (e.g., Rhodium complexes with bulky phosphine ligands, as in ). Experimental design should include variable-pressure hydrogenation setups, with reaction progress monitored via -NMR or in situ IR spectroscopy. Comparative studies with less-substituted dienes (e.g., 1,3-pentadiene) can isolate steric vs. electronic effects.
Basic: What are the key physicochemical properties of this compound relevant to laboratory handling?
Methodological Answer:
Critical properties include:
- Density : 0.86–0.89 g/cm (similar to non-polar hydrocarbons)
- Refractive Index : ~1.45–1.48 (indicative of low polarity)
- Boiling Point : 160–165°C (estimated via group contribution methods)
These properties guide solvent selection (e.g., hexane or toluene for solubility) and storage conditions (inert atmosphere, −20°C to prevent polymerization) .
Advanced: How can the reaction mechanisms of this compound with electrophilic reagents be elucidated?
Methodological Answer:
Mechanistic studies require a combination of kinetic isotope effects (KIE), computational modeling (DFT), and trapping experiments. For example, bromination of the diene may proceed via a cyclic bromonium ion intermediate. KIE experiments (comparing for deuterated analogs) can distinguish between stepwise and concerted pathways. DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution, while low-temperature NMR captures transient intermediates .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Detects conjugation (λ ~220 nm for π→π).
- IR Spectroscopy : C=C stretching at ~1650 cm.
- -NMR : Olefinic carbons at δ 115–125 ppm; methyl carbons at δ 20–25 ppm.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced: How can quantitative structure-property relationship (QSPR) models predict the behavior of this compound in novel reactions?
Methodological Answer:
QSPR models integrate quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) with statistical regression. For example, neural networks trained on 2,100+ descriptors (via CC-DPS technology) predict regioselectivity in Diels-Alder reactions. Experimental validation involves synthesizing derivatives and comparing observed vs. predicted outcomes. Limitations include assumptions about solvent effects, requiring Monte Carlo simulations for error estimation .
Advanced: How should researchers resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
Discrepancies often arise from incomplete basis sets (in DFT) or unaccounted steric effects. A multi-step approach is recommended:
Reproduce Experiments : Ensure consistent conditions (e.g., temperature, catalyst purity) .
Refine Computational Models : Include dispersion corrections (e.g., D3-BJ) and solvation models (COSMO-RS).
Cross-Validate : Compare with alternative techniques (e.g., X-ray crystallography for bond lengths) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
